molecular formula C9H8FNO2 B2661079 1-Cyclopropyl-3-fluoro-5-nitrobenzene CAS No. 2366994-56-9

1-Cyclopropyl-3-fluoro-5-nitrobenzene

Cat. No.: B2661079
CAS No.: 2366994-56-9
M. Wt: 181.166
InChI Key: AQAWLMUSUMUWSV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Cyclopropyl-3-fluoro-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-cyclopropyl-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which acts as the electrophile, attacking the aromatic ring to form the nitro-substituted product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include additional purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

1-Cyclopropyl-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions include 1-cyclopropyl-3-fluoro-5-aminobenzene (from reduction) and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-Cyclopropyl-3-fluoro-5-nitrobenzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making the compound less reactive in certain conditions. the presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

1-Cyclopropyl-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

    1-Cyclopropyl-3-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.

    1-Cyclopropyl-4-fluoro-5-nitrobenzene: Another positional isomer with distinct chemical behavior.

    1-Cyclopropyl-3-chloro-5-nitrobenzene:

Properties

IUPAC Name

1-cyclopropyl-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAWLMUSUMUWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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